2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
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Overview
Description
2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound that belongs to the family of heteropentalenes. These compounds are characterized by their fused five-membered rings containing heteroatoms such as sulfur. The unique structure of this compound makes it an interesting subject for research in various fields, including organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves the Fiesselmann thiophene synthesis, which is a convenient approach for constructing thiophene derivatives. The process begins with the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides. The resulting ketones are then treated with methyl thioglycolate in the presence of DBU and calcium oxide powder to form the desired compound .
Industrial Production Methods
These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of electron-rich thiophene rings and the hexadecyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the thiophene rings.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different physicochemical properties, making them useful for specific applications .
Scientific Research Applications
2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors for organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene involves its interaction with molecular targets such as enzymes and receptors. The compound’s electron-rich thiophene rings allow it to stabilize excited electrons, extending the lifetime of excitons and enhancing its performance in electronic applications . In biological systems, it may interact with specific proteins or nucleic acids, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene: A structurally similar compound with different alkyl side chains.
Benzo[4,5]selenopheno[3,2-b]thiophene: Contains selenium instead of sulfur, leading to different electronic properties.
Uniqueness
2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene stands out due to its hexadecyl side chain, which enhances its solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics, where solution-processable materials are highly desirable .
Properties
Molecular Formula |
C30H40S2 |
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Molecular Weight |
464.8 g/mol |
IUPAC Name |
2-hexadecyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C30H40S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-21-22-26-28(23-24)32-29-25-19-16-17-20-27(25)31-30(26)29/h16-17,19-23H,2-15,18H2,1H3 |
InChI Key |
FOADAVWLHFTJNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Origin of Product |
United States |
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